![molecular formula C16H16BrN3O3 B5801251 N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B5801251.png)
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide
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Overview
Description
N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethyl group, and a phenoxy group attached to an acetylated pyridine carboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps. One common route starts with the bromination of 4-ethylphenol to obtain 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The next step involves the esterification of this acid with pyridine-4-carboximidamide under specific reaction conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bromo-oxide derivative, while reduction can produce an amine derivative.
Scientific Research Applications
N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-fluoroacetanilide: Similar in structure but contains a fluorine atom instead of an ethyl group.
2-bromo-4-ethylphenol: Lacks the acetylated pyridine carboximidamide core.
4-ethylphenol: Does not contain the bromine atom or the acetylated pyridine carboximidamide core.
Uniqueness
N’-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-2-11-3-4-14(13(17)9-11)22-10-15(21)23-20-16(18)12-5-7-19-8-6-12/h3-9H,2,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGCDPBBBTAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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